molecular formula C11H17NS B2517518 2-(3-Methyl-2-thienyl)azepane CAS No. 527674-19-7

2-(3-Methyl-2-thienyl)azepane

Cat. No. B2517518
CAS RN: 527674-19-7
M. Wt: 195.32
InChI Key: NDUGFZZLFOVAKS-UHFFFAOYSA-N
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Description

“2-(3-Methyl-2-thienyl)azepane” is a biochemical used for proteomics research . It has a molecular formula of C11H17NS and a molecular weight of 195.32 .


Synthesis Analysis

The synthesis of thienyl-substituted 3H-azepines, such as “2-(3-Methyl-2-thienyl)azepane”, has been achieved starting from dilithiated 2-methyl-5-propargylthiophene and isopropyl isothiocyanate . The reaction product, N-(1-methylethylidene)-2-(5-methyl-2-thienyl)-1-(methylthio)-1,3-butadiene-1-amine (2-aza-1,3,5-triene), is readily converted into 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine under the action of super bases .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-2-thienyl)azepane” is defined by its molecular formula, C11H17NS . The average mass is 195.324 Da and the monoisotopic mass is 195.108170 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Methyl-2-thienyl)azepane” are not detailed in the search results, thiophene derivatives have been synthesized through various methods, including the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methyl-2-thienyl)azepane” are defined by its molecular formula, C11H17NS, and its molecular weight, 195.32 .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “2-(3-Methyl-2-thienyl)azepane” is not available in the search results, it is generally recommended to handle laboratory chemicals with care and to avoid releasing them into the environment .

properties

IUPAC Name

2-(3-methylthiophen-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-8-13-11(9)10-5-3-2-4-7-12-10/h6,8,10,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUGFZZLFOVAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-2-thienyl)azepane

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